![molecular formula C18H22N4O3S B5619432 3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)
3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on benzamide and sulfonamide derivatives focuses on developing compounds with potential therapeutic applications, investigating their synthesis, molecular structures, and chemical and physical properties. These studies contribute to the broader field of medicinal chemistry by exploring novel compounds that could serve as leads for the development of new drugs or imaging agents.
Synthesis Analysis
The synthesis of benzamide and sulfonamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, Park et al. (2014) describe the synthesis of novel heteroaryl-containing benzamide derivatives used to screen for glucokinase activity, demonstrating the complexity and precision required in synthesizing these compounds (Park et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the molecular structures of newly synthesized compounds. Kumara et al. (2018) conducted spectral characterization and X-ray crystal structure studies to understand the molecular and crystal structure of a novel pyrazole derivative, highlighting the importance of these analyses in confirming the chemical structure and understanding the molecular interactions (Kumara et al., 2018).
Propiedades
IUPAC Name |
3-[(2-ethyl-2,5-dihydropyrrol-1-yl)sulfonyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-16-7-5-9-22(16)26(24,25)17-8-4-6-15(10-17)18(23)19-11-14-12-20-21(2)13-14/h4-8,10,12-13,16H,3,9,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONNOSUXDGIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.